molecular formula C18H18N2O4S B11065242 4-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl]pyrrolidin-2-one

4-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl]pyrrolidin-2-one

Cat. No.: B11065242
M. Wt: 358.4 g/mol
InChI Key: MOSFALXGEKQAPR-UHFFFAOYSA-N
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Description

4-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a sulfonyl group and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl]pyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring, which can be achieved by reacting anthranilic acid with orthoesters in the presence of acetic acid . The resulting benzoxazine intermediate is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group . Finally, the pyrrolidinone moiety is introduced through a cyclization reaction involving appropriate amines and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl]pyrrolidin-2-one is unique due to the presence of both a sulfonyl group and a pyrrolidinone moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C18H18N2O4S/c21-18-11-14(12-19-18)13-5-7-15(8-6-13)25(22,23)20-9-10-24-17-4-2-1-3-16(17)20/h1-8,14H,9-12H2,(H,19,21)

InChI Key

MOSFALXGEKQAPR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C4CC(=O)NC4

Origin of Product

United States

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